Tenovin-3
Overview
Description
Tenovin-3 is a small molecule activator of p53 transcriptional activity . It increases p53 activity in MCF-7 cells when used at a concentration of 10 µM. It also increases the level of K40-acetylated α-tubulin in H1299 cells and inhibits SIRT2 protein deacetylase activity .
Molecular Structure Analysis
The molecular formula of Tenovin-3 is C18H21N3OS . The formal name is N- [ [ (4-aminophenyl)amino]thioxomethyl]-4- (1,1-dimethylethyl)-benzamide .Chemical Reactions Analysis
Tenovin-3 has been identified as a selective inhibitor of NSCLC cells with EGFR exon 19 deletions . It showed a particular inhibition effect on the proliferation of PC9 cells, an EGFR exon 19 deletion cell line .Physical And Chemical Properties Analysis
Tenovin-3 is a crystalline solid . It has a molecular weight of 327.44 . It is soluble in DMF (0.5 mg/ml) and DMSO (0.25 mg/ml) .Scientific Research Applications
Activation and Protection of Tumor Suppressor p53
Tenovins, including Tenovin-3, are known for their role in activating the tumor suppressor p53. They inhibit the protein-deacetylating activities of SirT1 and SirT2, two members of the sirtuin family, leading to increased acetylation and protection of p53 from degradation. This activation is significant in decreasing tumor growth both in vitro and in vivo, underlining the potential of Tenovins as therapeutic agents in cancer treatment (Laín et al., 2007).
Sirtuin Inhibition and Neurodegenerative Disease Therapy
The inhibition of the sirtuin family by Tenovins is of interest for applications in both cancer and neurodegenerative disease therapy. Further insights into the structural requirements for activity against sirtuins have been provided through the synthesis of novel Tenovin analogues, offering an improved understanding of SirT1 function in cells (Mccarthy et al., 2012).
Dual Mechanism of p53 Activation
Tenovins have been shown to activate p53 through multiple mechanisms. They inhibit the enzyme dihydroorotate dehydrogenase (DHODH) and block uridine transport into cells, alongside their sirtuin inhibition. This multifaceted action of Tenovins demonstrates their potential in cancer therapeutics and highlights the importance of considering multiple mechanisms of action in drug development (Ladds et al., 2020).
Impairment of Autophagy in Cancer Cells
Tenovin-6, closely related to Tenovin-3, has been observed to impair the autophagy pathway in cancer cells. This effect is seen across various cell types, indicating that Tenovin-6’s inhibition of autophagy is independent of its regulatory functions on p53 and SIRT1. This discovery points to the broader applications of Tenovins in cancer therapy, beyond their role as sirtuin inhibitors (Yuan et al., 2017).
Safety And Hazards
Future Directions
Tenovin-3 has been identified as a selective inhibitor of NSCLC cells with EGFR exon 19 deletions . This suggests that Tenovin-3 could be developed into a novel candidate agent for NSCLC with EGFR exon 19 deletion . Inducing ferroptosis may be a therapeutic strategy for NSCLC with EGFR exon 19 deletion .
properties
IUPAC Name |
N-[(4-aminophenyl)carbamothioyl]-4-tert-butylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3OS/c1-18(2,3)13-6-4-12(5-7-13)16(22)21-17(23)20-15-10-8-14(19)9-11-15/h4-11H,19H2,1-3H3,(H2,20,21,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLAXTZPUTNGRDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10647243 | |
Record name | N-[(4-Aminophenyl)carbamothioyl]-4-tert-butylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10647243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tenovin-3 | |
CAS RN |
1011301-27-1 | |
Record name | N-[(4-Aminophenyl)carbamothioyl]-4-tert-butylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10647243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.